

Enazadrem Phosphate (VX-147): Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Enazadrem Phosphate	
Cat. No.:	B1671267	Get Quote

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Introduction

Enazadrem Phosphate, also known as Inaxaplin (VX-147), is an investigational small molecule inhibitor of Apolipoprotein L1 (APOL1). It is being developed for the treatment of APOL1-mediated kidney disease (AMKD), a condition associated with specific genetic variants (G1 and G2) in the APOL1 gene that leads to progressive loss of kidney function. These application notes provide a comprehensive overview of the dosing and administration of **Enazadrem Phosphate** in research settings, including preclinical and clinical data, experimental protocols, and the underlying mechanism of action.

Mechanism of Action

APOL1 risk variants (G1 and G2) are associated with a toxic gain-of-function that leads to podocyte injury and subsequent kidney disease. The current understanding is that these variant APOL1 proteins form cation channels in the cell and organellar membranes of podocytes.[1][2] This leads to increased efflux of intracellular potassium, which in turn activates stress-activated protein kinases (SAPKs) like p38 and JNK, contributing to cellular stress and apoptosis.[1] Additionally, the expression of APOL1 risk variants has been shown to induce endoplasmic reticulum (ER) stress, impair mitochondrial function, and disrupt autophagy, all of which contribute to podocyte death and the breakdown of the glomerular filtration barrier.[1][3] [4][5] "Second hits," such as viral infections or exposure to interferons (IFNs), are often

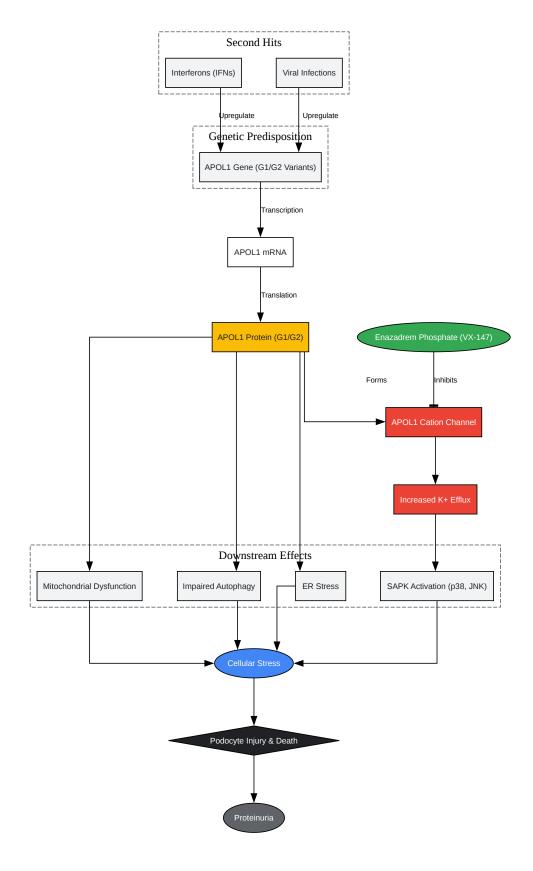


required to trigger the full disease phenotype by upregulating the expression of APOL1.[6][7][8] [9]

Enazadrem Phosphate is a direct inhibitor of the APOL1 protein's channel function.[2][10][11] [12] By binding to the APOL1 protein, it blocks the ion flux, thereby preventing the downstream cellular stress and injury pathways that lead to podocyte damage and proteinuria.[2][10][11][12]

APOL1 Signaling Pathway in Podocyte Injury





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Caption: APOL1-mediated podocyte injury pathway and the point of intervention for **Enazadrem Phosphate**.

Dosing and Administration

Enazadrem Phosphate is intended for oral administration. The following tables summarize the dosing information from preclinical and clinical studies.

Preclinical Dosing in Animal Models

Species	Model	Route of Administrat ion	Dose	Observed Effect	Citation
Mouse	Transgenic for APOL1- G2	Oral	30 mg/kg (BID)	Prevention of APOL1-mediated proteinuria.	[12]
Mouse	IFNy-induced APOL1 G2 homozygous	Oral	Not specified	74.1% reduction in proteinuria.	[10][11]

Clinical Dosing in Human Studies

Phase 1 Studies in Healthy Volunteers

Study Design	Route of Administration	Dose Range	Duration
Single Ascending Dose (SAD)	Oral	7.5 mg to 165 mg	Single dose
Multiple Ascending Dose (MAD)	Oral	15 mg QD, 15 mg BID, 45 mg QD, 60 mg QD, up to 120 mg QD	14 days

Phase 2 and 3 Studies in Patients with APOL1-Mediated Kidney Disease



Study Phase	Route of Administrat ion	Dose	Duration	Key Efficacy Endpoint	Citation
Phase 2a	Oral	15 mg QD for 2 weeks, then 45 mg QD for 11 weeks	13 weeks	47.6% mean reduction in UPCR from baseline.	[13]
Phase 2/3 (AMPLITUDE	Oral	45 mg QD (selected for Phase 3)	Ongoing (approx. 2 years for final analysis)	Change in eGFR slope.	[7]

Experimental Protocols

Measurement of Proteinuria: Urine Protein to Creatinine Ratio (UPCR)

The UPCR is a reliable method for quantifying proteinuria and is a primary endpoint in clinical trials of **Enazadrem Phosphate**.[14][15]

Objective: To determine the ratio of protein to creatinine in a spot urine sample to estimate 24-hour protein excretion.

Materials:

- Sterile urine collection cups
- · Pipettes and pipette tips
- Centrifuge
- Spectrophotometric multiwell plate reader
- 96-well plates



 Commercially available protein and creatinine assay kits (e.g., Sigma-Aldrich Protein Creatinine Ratio Assay Kit, MAK445) or laboratory-developed assays.

Procedure:

- Sample Collection: Collect a spot urine sample, preferably the first morning void, in a sterile container.
- · Sample Processing:
 - If particulates are present, centrifuge the urine sample to obtain a clear supernatant.
 - Samples can be analyzed immediately or stored at 2-8°C for up to 24 hours. For longer storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Assay:

- Follow the manufacturer's instructions for the chosen assay kit. This typically involves:
 - Preparing standards and reagents.
 - Adding samples, standards, and blanks to a 96-well plate in duplicate.
 - Adding the protein and creatinine reagents to the respective wells.
 - Incubating the plate for the specified time at room temperature.
 - Reading the optical density at the appropriate wavelengths (e.g., 600 nm for protein and 530 nm for creatinine).

Calculation:

- Calculate the protein and creatinine concentrations in the urine samples based on the standard curves.
- The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).[16] The ratio is often expressed in mg/g.



Measurement of Kidney Function: Glomerular Filtration Rate (GFR)

GFR is a key measure of kidney function. While estimated GFR (eGFR) is commonly used and calculated from serum creatinine levels, measured GFR (mGFR) using exogenous filtration markers like iohexol provides a more accurate assessment, particularly in the context of clinical trials.[1][11][16][17]

Objective: To measure the GFR using the plasma clearance of iohexol.

Materials:

- Iohexol solution (e.g., Omnipaque™)
- Intravenous catheters
- Syringes
- Blood collection tubes (e.g., with heparin or EDTA)
- Centrifuge
- High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for iohexol measurement.

Procedure (based on a standardized protocol for iohexol plasma clearance):[17][18][19][20][21]

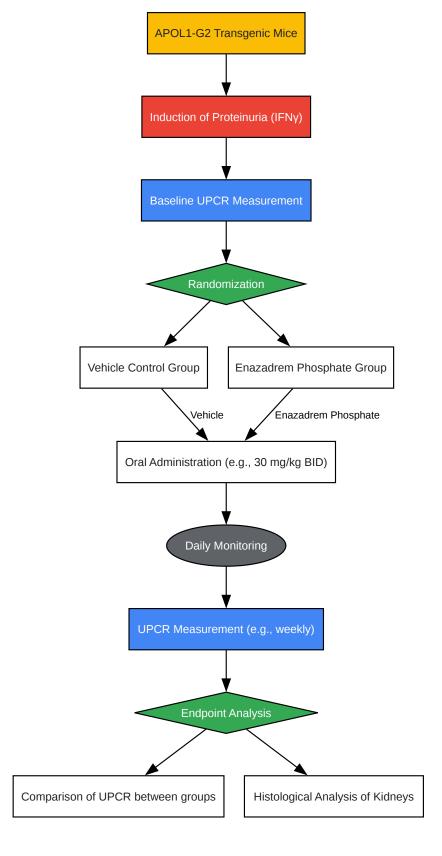
- Patient Preparation: Ensure the patient is well-hydrated.
- Baseline Sample: Collect a baseline blood sample before iohexol administration.
- Iohexol Administration: Administer a precise dose of iohexol intravenously over a short period (e.g., 2 minutes).
- Blood Sampling: Collect blood samples at specific time points after iohexol injection. The timing and number of samples depend on the expected GFR. For example:



- For eGFR > 40 mL/min/1.73m², samples may be taken at 120, 150, 180, 210, and 240 minutes post-injection.
- For eGFR ≤ 40 mL/min/1.73m², samples may be taken at 120, 180, 240, 300, 360, 420, and 480 minutes post-injection.
- Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples frozen until analysis.
- Iohexol Measurement: Measure the concentration of iohexol in the plasma samples using a validated HPLC method or another appropriate analytical technique.
- GFR Calculation:
 - o Calculate the area under the curve (AUC) of the plasma iohexol concentration-time profile.
 - The GFR (plasma clearance) is calculated using the formula: GFR = Injected dose of iohexol / AUC.
 - o Corrections (e.g., Brochner-Mortensen correction) may be applied to the calculated GFR.

Preclinical Efficacy Study Workflow





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Caption: A representative workflow for a preclinical efficacy study of **Enazadrem Phosphate** in a transgenic mouse model.

Formulation

Enazadrem Phosphate is formulated as tablets for oral administration in clinical trials.[21] For preclinical in vivo studies, various oral formulations can be prepared, such as suspension in 0.2% carboxymethyl cellulose or dissolution in PEG400.

Safety and Toxicology

In Phase 1 studies, **Enazadrem Phosphate** was found to be safe and well-tolerated in healthy adults at single doses up to 165 mg and multiple doses up to 120 mg daily for 14 days. In a Phase 2a study in patients with APOL1-mediated FSGS, adverse events were mild to moderate in severity, and none led to discontinuation of the study drug.[13] Preclinical toxicology studies are conducted in both rodent and non-rodent species under Good Laboratory Practice (GLP) conditions to support clinical development.[22][23]

Conclusion

Enazadrem Phosphate is a promising investigational therapy that targets the underlying genetic cause of APOL1-mediated kidney disease. The provided dosing and administration information, along with the experimental protocols, serves as a valuable resource for researchers and scientists in the field of nephrology and drug development. Further research will continue to elucidate the full potential of this targeted therapeutic approach.

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Methodological & Application





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